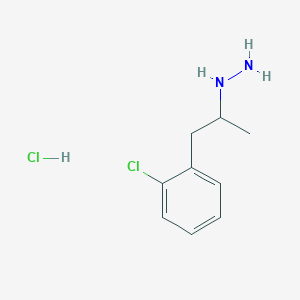
4-Ethoxy-2-methoxyphenylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethoxy-2-methoxyphenylpropanoic acid is an organic compound with the molecular formula C₁₂H₁₆O₄ It is a derivative of phenylpropanoic acid, characterized by the presence of ethoxy and methoxy groups attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxy-2-methoxyphenylpropanoic acid typically involves the alkylation of 2-methoxyphenol with ethyl bromide, followed by a Friedel-Crafts acylation reaction with propanoic acid. The reaction conditions often require the use of a Lewis acid catalyst such as aluminum chloride to facilitate the acylation process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reagents such as lithium aluminum hydride.
Substitution: The ethoxy and methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenylpropanoic acids.
Applications De Recherche Scientifique
4-Ethoxy-2-methoxyphenylpropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of 4-ethoxy-2-methoxyphenylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of ethoxy and methoxy groups can influence its binding affinity and activity. The compound may exert its effects through pathways involving modulation of enzyme activity or receptor signaling.
Comparaison Avec Des Composés Similaires
- 4-Methoxy-2-methylphenylpropanoic acid
- 4-Ethoxy-2-hydroxyphenylpropanoic acid
- 4-Methoxy-2-ethoxyphenylpropanoic acid
Comparison: 4-Ethoxy-2-methoxyphenylpropanoic acid is unique due to the specific arrangement of ethoxy and methoxy groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.
Propriétés
Formule moléculaire |
C12H16O4 |
|---|---|
Poids moléculaire |
224.25 g/mol |
Nom IUPAC |
3-(4-ethoxy-2-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C12H16O4/c1-3-16-10-6-4-9(5-7-12(13)14)11(8-10)15-2/h4,6,8H,3,5,7H2,1-2H3,(H,13,14) |
Clé InChI |
YCCPKMKVMVUNME-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=C(C=C1)CCC(=O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2,3,6,7-Tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13103033.png)
![(1S,1'S,2S,2'S)-2,2'-Di-tert-butyl-2,2',3,3'-tetrahydro-1H,1'H-[1,1'-biisophosphindole] 2,2'-dioxide](/img/structure/B13103039.png)
![2-[4-[9-[4-[(Z)-N-acetyloxy-C-heptylcarbonimidoyl]phenyl]-6-[(E)-N-acetyloxy-C-methylcarbonimidoyl]carbazole-3-carbonyl]-3-methylphenyl]sulfonylethyl acetate](/img/structure/B13103047.png)





![6-Methyl-1-azabicyclo[3.2.1]octane](/img/structure/B13103096.png)

